molecular formula C13H15N5O4 B11832108 1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl-

1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl-

Cat. No.: B11832108
M. Wt: 305.29 g/mol
InChI Key: WBKIKXQIFFOIQP-UHFFFAOYSA-N
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Description

1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl- is an organic compound with a heterocyclic core It is known for its unique structure, which includes a dioxane ring and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl- can be achieved through several methods. One common approach involves the condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another method includes the use of malonic acid, isopropenyl acetate, and catalytic sulfuric acid . Additionally, carbon suboxide (C3O2) can react with acetone in the presence of oxalic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of reagents. Catalysts like La(OTf)3 have been used to optimize the reaction conditions and improve yields .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl- is unique due to its combination of a dioxane ring and a purine derivative, which imparts specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

5-[2-(2-aminopurin-9-yl)ethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C13H15N5O4/c1-13(2)21-10(19)7(11(20)22-13)3-4-18-6-16-8-5-15-12(14)17-9(8)18/h5-7H,3-4H2,1-2H3,(H2,14,15,17)

InChI Key

WBKIKXQIFFOIQP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CCN2C=NC3=CN=C(N=C32)N)C

Origin of Product

United States

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